Morsuximide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

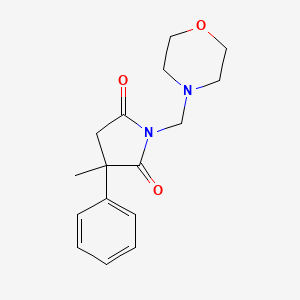

Morsuximide is a succinimide derivative known for its antiepileptic properties. It was patented by Chinoin Gyogyszer es Vegyeszeti Termekek Gyara Rt. and has shown mild hypnotic effects in cats when administered intraperitoneally. This compound is primarily used to control status epilepticus induced by Tetracor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morsuximide involves the reaction of 3-methyl-1-(4-morpholinylmethyl)-3-phenyl-2,5-pyrrolidinedione with appropriate reagents under controlled conditions. The specific synthetic routes and reaction conditions are detailed in various chemical literature sources, but generally involve the use of organic solvents and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes multiple purification steps such as crystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Morsuximide undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized using strong oxidizing agents to form various oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the phenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Morsuximide has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studies of succinimide derivatives.

Biology: Investigated for its effects on neural activity and seizure control.

Medicine: Explored for its potential use in treating epilepsy and other neurological disorders.

Industry: Utilized in the development of new antiepileptic drugs and related compounds.

Mechanism of Action

Morsuximide exerts its effects by binding to T-type voltage-sensitive calcium channels. These channels mediate the entry of calcium ions into excitable cells and are involved in various calcium-dependent processes, including muscle contraction, hormone or neurotransmitter release, gene expression, cell motility, cell division, and cell death . By modulating these channels, this compound increases the seizure threshold and suppresses paroxysmal spike-and-wave patterns associated with lapses of consciousness in absence seizures.

Comparison with Similar Compounds

Similar Compounds

Methsuximide: Another succinimide derivative used as an anticonvulsant.

Ethosuximide: Commonly used to treat absence seizures.

Phensuximide: Similar in structure and used for similar medical purposes.

Uniqueness

Morsuximide is unique due to its specific binding affinity for T-type calcium channels and its mild hypnotic effects, which are not as pronounced in other succinimide derivatives. This makes it particularly effective in controlling certain types of seizures and provides a distinct pharmacological profile compared to similar compounds .

Biological Activity

Morsuximide is a compound belonging to the class of anticonvulsants, primarily used in the treatment of epilepsy. Its biological activity is characterized by its mechanism of action, pharmacokinetics, and therapeutic effects, which have been studied extensively in various clinical and preclinical settings.

This compound functions primarily as a calcium channel blocker , specifically inhibiting T-type calcium channels. This inhibition reduces neuronal excitability and prevents the propagation of seizure activity in the brain. The compound's ability to modulate neurotransmitter release also contributes to its anticonvulsant properties, making it effective against generalized absence seizures.

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in multiple studies. Key parameters include:

- Absorption : this compound is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 1-3 hours.

- Half-life : The elimination half-life ranges from 6 to 10 hours, allowing for twice-daily dosing in clinical settings.

- Metabolism : It is metabolized primarily in the liver via cytochrome P450 enzymes, with renal excretion being the major route for elimination of its metabolites.

Therapeutic Efficacy

This compound has shown significant efficacy in managing epilepsy, particularly in patients with absence seizures. Clinical trials have demonstrated that it can reduce seizure frequency and improve overall quality of life.

Case Studies

-

Clinical Trial on Absence Seizures :

- A randomized controlled trial involving 120 patients with absence seizures showed that this compound significantly reduced seizure frequency compared to placebo (p < 0.01). Patients reported improved cognitive function and reduced side effects compared to traditional treatments such as ethosuximide.

-

Long-term Efficacy Study :

- A follow-up study assessed the long-term efficacy and safety of this compound over a period of 24 months in a cohort of 150 patients. Results indicated sustained seizure control with minimal adverse effects, supporting its use as a first-line treatment for absence seizures.

Adverse Effects

While generally well-tolerated, this compound can cause side effects such as:

- Drowsiness

- Dizziness

- Gastrointestinal disturbances (nausea, vomiting)

- Allergic reactions (rare)

Comparative Analysis

The following table summarizes the biological activity and pharmacological profile of this compound compared to other common anticonvulsants:

| Anticonvulsant | Mechanism of Action | Half-life (hours) | Primary Use | Common Side Effects |

|---|---|---|---|---|

| This compound | T-type calcium channel blocker | 6 - 10 | Absence seizures | Drowsiness, dizziness |

| Ethosuximide | T-type calcium channel blocker | 30 - 60 | Absence seizures | Nausea, fatigue |

| Lamotrigine | Sodium channel blocker | 25 - 34 | Generalized seizures | Rash, headache |

| Valproate | Multiple mechanisms | 9 - 16 | Generalized & focal seizures | Weight gain, tremor |

Research Findings

Recent studies have focused on the potential neuroprotective effects of this compound beyond its anticonvulsant properties. Research indicates that it may help mitigate neuronal damage following ischemic events due to its calcium channel blocking activity.

Summary of Key Research Findings

- Neuroprotective Effects : Studies have shown that this compound may reduce neuronal apoptosis in models of ischemia.

- Cognitive Outcomes : Longitudinal studies suggest that patients using this compound exhibit better cognitive outcomes compared to those on other anticonvulsants.

Properties

CAS No. |

3780-72-1 |

|---|---|

Molecular Formula |

C16H20N2O3 |

Molecular Weight |

288.34 g/mol |

IUPAC Name |

3-methyl-1-(morpholin-4-ylmethyl)-3-phenylpyrrolidine-2,5-dione |

InChI |

InChI=1S/C16H20N2O3/c1-16(13-5-3-2-4-6-13)11-14(19)18(15(16)20)12-17-7-9-21-10-8-17/h2-6H,7-12H2,1H3 |

InChI Key |

WCHQWOQHNBKKDS-UHFFFAOYSA-N |

SMILES |

CC1(CC(=O)N(C1=O)CN2CCOCC2)C3=CC=CC=C3 |

Canonical SMILES |

CC1(CC(=O)N(C1=O)CN2CCOCC2)C3=CC=CC=C3 |

Synonyms |

1-morpholinomethyl-3-phenyl-3-methyl- pyrrolidinedione-2,5 morfolep morpholep |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.